REACTION_SMILES
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[CH3:22][OH:23].[ClH:21].[O:1]=[C:2]1[N:3]([CH2:12][c:13]2[c:14]([C:19]#[N:20])[n:15][cH:16][cH:17][cH:18]2)[C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21>>[O:1]=[C:2]1[N:3]([CH2:12][c:13]2[c:14]([CH2:19][NH2:20])[n:15][cH:16][cH:17][cH:18]2)[C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ncccc1CN1C(=O)c2ccccc2C1=O
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Name
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Type
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product
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Smiles
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NCc1ncccc1CN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |